molecular formula C10H12BrNO2 B2755669 4-Amino-3-(4-bromophenyl)butanoic acid CAS No. 1134-46-9

4-Amino-3-(4-bromophenyl)butanoic acid

Cat. No.: B2755669
CAS No.: 1134-46-9
M. Wt: 258.115
InChI Key: SGNGZDZEUUMNCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-(4-bromophenyl)butanoic acid is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of butanoic acid, featuring an amino group at the 4th position and a bromophenyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(4-bromophenyl)butanoic acid typically involves the following steps:

    Amination: The addition of an amino group to the butanoic acid backbone.

A common synthetic route involves the bromination of phenylbutanoic acid followed by amination under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(4-bromophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like sodium azide or organolithium compounds.

Major Products

The major products formed from these reactions include various substituted butanoic acids and their derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-3-(4-bromophenyl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role in metabolic disorders and as an enzyme inhibitor.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-(4-bromophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)butanoic acid
  • 4-(4-Iodophenyl)butanoic acid
  • 4-(4-Chlorophenyl)butanoic acid

Uniqueness

4-Amino-3-(4-bromophenyl)butanoic acid is unique due to the presence of both an amino group and a bromophenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical synthesis.

Properties

IUPAC Name

4-amino-3-(4-bromophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNGZDZEUUMNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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